molecular formula C5H9F2NOS B13559457 2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide

2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide

Cat. No.: B13559457
M. Wt: 169.20 g/mol
InChI Key: FSBBNQOMESHMAR-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide is an organic compound with the molecular formula C5H9F2NO2S. This compound is characterized by the presence of a difluorocyclopropyl group attached to an ethane-1-sulfinamide moiety. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the difluorocyclopropyl group. This can be achieved through the reaction of a suitable alkene with a difluorocarbene precursor under controlled conditions.

    Sulfinamide Formation: The difluorocyclopropyl intermediate is then reacted with an appropriate sulfinamide precursor to form the final product. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and sulfinamide formation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction of the sulfinamide group can yield the corresponding amine.

    Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide involves its interaction with specific molecular targets. The difluorocyclopropyl group can modulate the compound’s reactivity and binding affinity, while the sulfinamide moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluorocyclopropyl)ethane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    2-(2,2-Difluorocyclopropyl)ethane-1-amine: Lacks the sulfinamide group, resulting in different chemical properties.

Uniqueness

2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide is unique due to the presence of both the difluorocyclopropyl and sulfinamide groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H9F2NOS

Molecular Weight

169.20 g/mol

IUPAC Name

2-(2,2-difluorocyclopropyl)ethanesulfinamide

InChI

InChI=1S/C5H9F2NOS/c6-5(7)3-4(5)1-2-10(8)9/h4H,1-3,8H2

InChI Key

FSBBNQOMESHMAR-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)CCS(=O)N

Origin of Product

United States

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